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S-Allyl-L-cysteine - 49621-03-6

S-Allyl-L-cysteine

Catalog Number: EVT-249166
CAS Number: 49621-03-6
Molecular Formula:
Molecular Weight: 161.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

S-Allyl-L-cysteine is predominantly sourced from garlic, especially in its aged or fermented forms. The process of fermentation enhances the bioavailability and concentration of this compound. Studies have shown that S-Allyl-L-cysteine can be quantified in various garlic extracts using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Classification

S-Allyl-L-cysteine belongs to the class of organosulfur compounds. It is classified as a non-proteinogenic amino acid due to its structural differences from standard amino acids. Its unique properties and biological activities differentiate it from other amino acids commonly found in proteins.

Synthesis Analysis

Methods

The synthesis of S-Allyl-L-cysteine can be achieved through various methods, including:

  • Direct Extraction: From garlic cloves or fermented garlic products.
  • Chemical Synthesis: Involves the reaction of L-cysteine with allyl halides. For instance, L-cysteine can be reacted with allyl bromide in the presence of a base to yield S-Allyl-L-cysteine .

Technical Details

In a typical synthesis procedure:

  1. L-Cysteine is dissolved in a suitable solvent.
  2. An allyl halide (e.g., allyl bromide) is added.
  3. The mixture is stirred under controlled temperature conditions to facilitate the reaction.
  4. The product is purified using techniques such as column chromatography or recrystallization.
Molecular Structure Analysis

Structure

The molecular formula of S-Allyl-L-cysteine is C7H13NO2SC_7H_{13}NO_2S. Its structure includes:

  • A cysteine backbone with an allyl group attached to the sulfur atom.
  • The presence of a carboxyl group (-COOH) and an amino group (-NH2), characteristic of amino acids.

Data

  • Molecular Weight: Approximately 175.25 g/mol.
  • Structural Representation:
H2NCH(C3H5)C(=O)OH\text{H}_2N-CH(C_3H_5)-C(=O)-OH
Chemical Reactions Analysis

Reactions

S-Allyl-L-cysteine participates in various chemical reactions, including:

  • Redox Reactions: Exhibiting antioxidant properties by scavenging free radicals.
  • Formation of Disulfides: Reacting with other thiols to form disulfide bonds, which are crucial in protein structure stabilization.

Technical Details

The reactivity of S-Allyl-L-cysteine can be influenced by factors such as pH and temperature, which affect its ionization state and nucleophilicity.

Mechanism of Action

Process

The mechanism by which S-Allyl-L-cysteine exerts its biological effects involves several pathways:

  1. Antioxidant Activity: It reduces oxidative stress by donating electrons to free radicals.
  2. Modulation of Enzyme Activity: It can influence enzymes involved in detoxification and metabolism.
  3. Interaction with Proteins: Binding to proteins such as human serum albumin enhances its stability and bioavailability in biological systems .

Data

Studies have demonstrated that S-Allyl-L-cysteine can significantly reduce markers of oxidative stress in cellular models, indicating its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water and alcohols; insoluble in non-polar solvents.
  • Melting Point: Approximately 150 °C.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to heat.
  • Reactivity: Reacts with oxidizing agents and can form complexes with metal ions due to its thiol group.
Applications

Scientific Uses

S-Allyl-L-cysteine has been extensively studied for its potential health benefits:

  • Antioxidant Supplements: Used in dietary supplements aimed at reducing oxidative stress.
  • Cancer Research: Investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Cardiovascular Health: Explored for its role in reducing blood pressure and improving lipid profiles.

Research continues to explore additional therapeutic applications, including neuroprotective effects and metabolic health benefits associated with S-Allyl-L-cysteine consumption from garlic products.

Chemical Structure, Biosynthesis, and Natural Sources

Molecular Characterization of SAC: Structural Analysis and Isomerism

S-Allyl-L-cysteine (SAC), chemically designated as (R)-2-Amino-3-(prop-2-en-1-ylsulfanyl)propanoic acid, is an organosulfur compound derived from the amino acid L-cysteine. Its molecular formula is C₆H₁₁NO₂S, with a molecular weight of 161.22 g/mol [3] [8]. SAC features an allylthio group (–S–CH₂–CH=CH₂) attached to the cysteine moiety via a thioether linkage. Crucially, it exhibits chirality at the α-carbon, existing predominantly as the L-enantiomer in biological systems [3] [5]. This stereochemistry is essential for its enzymatic interactions and bioavailability.

Table 1: Key Physicochemical Properties of SAC

PropertyValueMeasurement Conditions
Molecular Weight161.22 g/mol-
Melting Point219–223°CLiterature reports [3] [5] [8]
Density1.191 ± 0.06 g/cm³Predicted
Water Solubility32 mg/mL (198.7 mM)20°C [1] [5]
pKa1.88 (carboxyl), 8.76 (amino)Predicted at 25°C [1]
LogP0.3175Calculated partition coefficient [8]

The thioether bond in SAC confers stability under acidic conditions, as evidenced by its resistance to C–S bond cleavage in 6N HCl at 50°C [2]. However, under basic conditions (2N NaOH), SAC degrades to allyl mercaptan and allyl sulfide [2]. Its zwitterionic nature facilitates solubility in aqueous environments, particularly above pH 9, where solubility reaches 1,000 g/L [1]. SAC is odorless—unlike volatile allicin-derived garlic compounds—and enhances sweet, salty, and umami tastes in foods [1].

Biosynthetic Pathways in Allium sativum: Role of γ-Glutamyl Transpeptidase

SAC biosynthesis in garlic (Allium sativum) occurs through interconnected pathways involving glutathione derivatives and enzymatic transformations:

  • Precursor Formation: The primary route utilizes valine-derived methacrylic acid, which reacts with glutathione to form S-2-carboxypropyl glutathione. Sequential elimination of glycine and glutamate yields S-2-carboxypropyl cysteine [1] [9]. Decarboxylation and oxidation convert this intermediate to γ-glutamyl-S-allyl cysteine (GSAC), the direct precursor of SAC.

  • γ-Glutamyl Transpeptidase (GGT)-Mediated Hydrolysis: GSAC undergoes deglutamylation via GGT, an enzyme localized in the cytoplasm [1] [4]. Cloned garlic GGT exhibits high specificity for GSAC but not its sulfoxide derivatives [1]. This reaction releases SAC, as confirmed by tracer studies showing labeled valine incorporation into SAC’s allyl group [9].

  • Alternative Pathway: Evidence supports a minor route where serine and allyl thiol directly combine to form SAC, bypassing γ-glutamyl intermediates [1].

Table 2: Compartmentalization of SAC and Precursors in Garlic

CompoundPrimary LocationConcentration in Bulbs
γ-Glutamyl-S-allyl cysteineCytoplasm/Chloroplast2–7 mg/g fresh weight [1]
SACCytoplasm/Cytoplasmic Vesicles3–14 mg/g fresh weight [1]
Alliin (ACSO)Cytoplasmic Vesicles3–14 mg/g fresh weight [1]

Regulatory Factors:

  • Nutrient Influence: Sulfur fertilization increases SAC content, while nitrogen reduces it [1].
  • Developational Changes: SAC accumulates in leaves early in growth and translocates to bulbs during maturation, where 85% of total SAC resides [1].
  • Temporal Dynamics: γ-Glutamyl cysteine increases weeks before harvest, followed by SAC accumulation during bulb curing [1] [6].

SAC in Aged Garlic Extract: Stability and Concentration Dynamics

Aged Garlic Extract (AGE), produced by prolonged (up to 20 months) extraction of fresh garlic in 15–20% ethanol, features SAC as its most abundant organosulfur compound [2] [6]. The aging process drives critical transformations:

  • γ-Glutamyl Peptide Hydrolysis: γ-Glutamyl-S-allyl cysteine hydrolyzes to SAC, which remains stable for >2 years in AGE [2] [6].
  • Thiosulfinate Conversion: Allicin decomposes into volatile sulfides (e.g., diallyl disulfide), while SAC accumulates.

Table 3: SAC Dynamics During Garlic Aging

Aging Durationγ-Glutamyl-S-allyl cysteineSACKey Transformations
0 months12.7 mg/g0.2 mg/gInitial blending
1 month5.8 mg/g5.9 mg/gRapid GSAC hydrolysis
3 months1.1 mg/g7.2 mg/gPeak SAC stabilization
24 months0 mg/g7.2 mg/gComplete precursor conversion [2]

Stability Drivers:

  • Thermal Resilience: SAC remains intact during drying at 60°C but degrades at >35°C during storage [1].
  • pH Dependence: Stability is highest at neutral pH; degradation accelerates in alkaline conditions via C–S bond cleavage [2].
  • Matrix Effects: Ethanol in AGE extraction preserves SAC by inhibiting microbial growth and oxidative enzymes [6].

In commercial AGE, SAC concentrations reach ~0.6 mg/g extract and serve as a standardization marker [2] [6]. Notably, only 19% of theoretical SAC yield from fresh garlic is recovered in final products due to processing losses [2]. Non-sulfur compounds like Nα-(1-deoxy-D-fructos-1-yl)-L-arginine in AGE may synergistically enhance SAC’s antioxidant efficacy [2].

Properties

CAS Number

49621-03-6

Product Name

S-Allyl-L-cysteine

IUPAC Name

2-amino-3-prop-2-enylsulfanylpropanoic acid

Molecular Weight

161.22

InChI

InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)

SMILES

C=CCSCC(C(=O)O)N

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